3-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide
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Overview
Description
3-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a chloro group and a morpholinopyrimidine moiety, making it a versatile molecule for diverse applications.
Mechanism of Action
Mode of Action
The compound might interact with its targets through various mechanisms, such as binding to active sites, causing conformational changes, or modulating the activity of the targets .
Biochemical Pathways
The compound might influence several pathways depending on its targets and mode of action .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
These effects would depend on the compound’s targets, mode of action, and the biochemical pathways it affects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzoyl chloride with 4-methyl-6-morpholinopyrimidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding carboxylic acid.
Scientific Research Applications
3-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide
- 3-bromo-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide
- 3-chloro-N-((4-ethyl-6-morpholinopyrimidin-2-yl)methyl)benzamide
Uniqueness
3-chloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
3-chloro-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-9-16(22-5-7-24-8-6-22)21-15(20-12)11-19-17(23)13-3-2-4-14(18)10-13/h2-4,9-10H,5-8,11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYRTZCZHNVYFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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